N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide
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Description
N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.12594604 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .
Mode of Action
This compound acts as an inhibitor of TAK1 . It binds to the kinase and inhibits its enzymatic activity, thereby preventing the downstream signaling events triggered by TAK1 activation . The lead compound has been shown to inhibit TAK1 with an IC50 of 55 nM .
Biochemical Pathways
TAK1 is involved in various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound disrupts these signaling pathways, leading to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s effectiveness against multiple myeloma cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The inhibition of TAK1 by this compound results in the suppression of multiple myeloma cell growth . The lead compound and its analogs have been shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Biochemical Analysis
Biochemical Properties
N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide interacts with the IL-17A cytokine, which is a major driver of tissue damage and chronic inflammation . The compound inhibits the activity of IL-17A, thereby potentially reducing inflammation and tissue damage .
Cellular Effects
The compound’s effects on cells are primarily related to its inhibition of IL-17A. By inhibiting this cytokine, the compound can potentially reduce inflammation and tissue damage, which are key factors in diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of IL-17A. This cytokine is a key player in inflammation and tissue damage, and by inhibiting its activity, the compound can potentially reduce these harmful effects .
Properties
IUPAC Name |
N-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-17(22(20,21)12-2-3-12)8-11-9-18(10-11)14-5-4-13-15-6-7-19(13)16-14/h4-7,11-12H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLKJTHPHZXILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NN3C=CN=C3C=C2)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.